(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Description
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the first position, two methyl groups at the third and fifth positions, and a methanol group at the fourth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Properties
IUPAC Name |
(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h6,12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPUYBELYXWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde to introduce the methanol group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)aldehyde and (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: The major products include (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methane.
Substitution: The major products include halogenated derivatives such as (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)bromide.
Scientific Research Applications
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for metal complexes.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The isopropyl and methyl groups contribute to the hydrophobic interactions, enhancing the compound’s affinity for its targets. The methanol group can form hydrogen bonds, further stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Lacks the isopropyl group, resulting in different reactivity and binding properties.
(1-Isopropyl-3-methyl-1H-pyrazol-5-amine): Contains an amine group instead of a methanol group, leading to different chemical and biological activities.
(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol: The position of the isopropyl and methyl groups is different, affecting the compound’s overall properties.
Uniqueness
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the isopropyl, methyl, and methanol groups on the pyrazole ring makes it a versatile compound for various applications in research and industry.
Biological Activity
Overview
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by its unique structural features, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly in enzyme inhibition and as a biological probe.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.236 g/mol
- CAS Number : 1007542-28-0
- Boiling Point : 278.2 °C
- Density : 1.1 g/cm³
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its effects on different biological systems.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, which can be pivotal in therapeutic applications. For example:
- Cyclooxygenase (COX) Inhibition : Studies have shown that pyrazole derivatives can inhibit COX enzymes, which are crucial in the inflammatory response. This inhibition can lead to potential anti-inflammatory effects.
Antimicrobial Properties
There is evidence suggesting that this compound exhibits antimicrobial activity against various bacterial strains. This property may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
- Anti-inflammatory Effects : A study demonstrated that the compound reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests revealed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves condensation of substituted pyrazole precursors with alcohols or aldehydes under reflux. For example, describes refluxing a pyrazole derivative with chloranil in xylene (10 mL) at elevated temperatures (25–30 hours), followed by alkaline workup and recrystallization from methanol. Yield optimization may involve adjusting stoichiometry (e.g., 1:1.4 molar ratio of substrate to chloranil), solvent polarity, or reaction time . suggests ethanol as a reflux medium for similar pyrazole systems, with purification via recrystallization from DMF-EtOH (1:1) to enhance purity .
Q. How can NMR spectroscopy and mass spectrometry characterize this compound?
- Methodological Answer :
- 1H-NMR : The methanol (-CH2OH) group typically appears as a singlet at δ 4.5–5.0 ppm, while pyrazole ring protons (e.g., 3,5-dimethyl groups) resonate as singlets at δ 2.1–2.5 ppm. Aromatic protons in substituted analogs (e.g., ) show splitting patterns in δ 6.5–8.0 ppm depending on substituents .
- Mass Spectrometry : The molecular ion [M+H]+ can be confirmed via high-resolution mass spectrometry (HRMS). For example, reports a monoisotopic mass of 154.1106 g/mol for a related pyrazole-methanol derivative .
Q. What are the solubility properties of this compound, and how does this influence purification?
- Methodological Answer : The compound is moderately polar due to the methanol group, showing solubility in ethanol, DMF, and dichloromethane but limited solubility in water. Recrystallization from ethanol or DMF-EtOH mixtures () is effective for purification. Solubility tests at varying temperatures (e.g., 0–80°C) can refine crystallization protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., ) reveals dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68°), hydrogen-bonding networks (O-H···N), and molecular packing. Data collection on instruments like the Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via riding models for H-atoms (R-factor < 0.05) ensure accuracy .
Q. What mechanistic insights explain functional group transformations in its synthesis?
- Methodological Answer : The methanol group may undergo derivatization via chlorination (e.g., SOCl2, as in ) to form chloromethyl intermediates. Reaction kinetics can be studied using in situ FTIR or NMR to monitor intermediate formation. Computational modeling (e.g., DFT) may elucidate transition states for nucleophilic substitution .
Q. How do steric and electronic effects of substituents influence biological activity in pyrazole-methanol analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies (e.g., ) correlate substituent electronegativity (e.g., methoxy vs. hydroxyl groups) with bioactivity. Pyrazole derivatives exhibit antipruritic or anti-inflammatory effects, which can be quantified via in vitro assays (e.g., COX-2 inhibition). Dihedral angles from crystallography () may predict binding affinity to target proteins .
Q. What strategies mitigate data contradictions in reaction yield or purity across synthetic protocols?
- Methodological Answer : Contradictions often arise from varying purification methods (e.g., column chromatography vs. recrystallization) or solvent purity. Systematic studies (e.g., Design of Experiments, DOE) can isolate critical factors like pH during workup () or drying agents (anhydrous Na2SO4 vs. MgSO4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
